molecular formula C26H24N4O3 B11011361 4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}-N-(pyridin-4-ylmethyl)benzamide

4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B11011361
M. Wt: 440.5 g/mol
InChI Key: SBIRBISIXWFBSW-UHFFFAOYSA-N
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Description

4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}-N-(pyridin-4-ylmethyl)benzamide is a complex organic compound with a molecular formula of C26H24N4O3. This compound is characterized by its quinazolinone core structure, which is often found in various pharmacologically active molecules. The presence of the pyridinylmethyl and benzamide groups further enhances its potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}-N-(pyridin-4-ylmethyl)benzamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This step often involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone ring.

    Introduction of the 2-methylprop-2-en-1-yl Group: This can be achieved through alkylation reactions using suitable alkylating agents.

    Attachment of the Pyridinylmethyl Group: This step involves the reaction of the intermediate with pyridinylmethyl halides under basic conditions.

    Final Coupling with Benzamide: The final step involves the coupling of the intermediate with benzoyl chloride or benzamide derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.

Scientific Research Applications

4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}-N-(pyridin-4-ylmethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Due to its structural similarity to known pharmacologically active compounds, it is investigated for potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, by binding to its targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as gefitinib and erlotinib, are known for their anti-cancer properties.

    Benzamide Derivatives: Compounds like sulpiride and tiapride, which contain benzamide groups, are used in the treatment of psychiatric disorders.

Uniqueness

What sets 4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}-N-(pyridin-4-ylmethyl)benzamide apart is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential not seen in other similar compounds.

Properties

Molecular Formula

C26H24N4O3

Molecular Weight

440.5 g/mol

IUPAC Name

4-[2-methyl-6-(2-methylprop-2-enoxy)-4-oxoquinazolin-3-yl]-N-(pyridin-4-ylmethyl)benzamide

InChI

InChI=1S/C26H24N4O3/c1-17(2)16-33-22-8-9-24-23(14-22)26(32)30(18(3)29-24)21-6-4-20(5-7-21)25(31)28-15-19-10-12-27-13-11-19/h4-14H,1,15-16H2,2-3H3,(H,28,31)

InChI Key

SBIRBISIXWFBSW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OCC(=C)C)C(=O)N1C3=CC=C(C=C3)C(=O)NCC4=CC=NC=C4

Origin of Product

United States

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